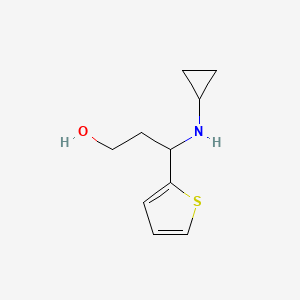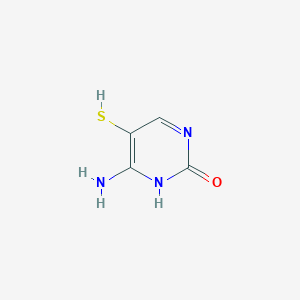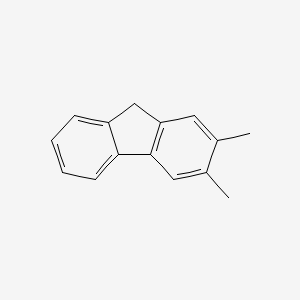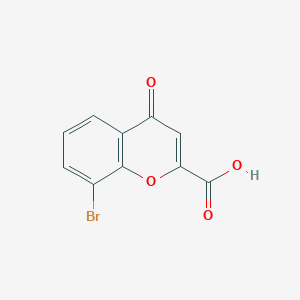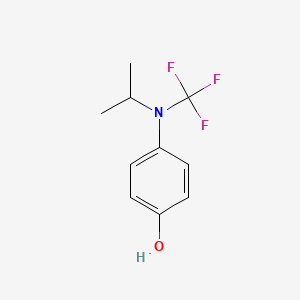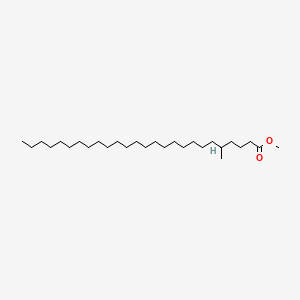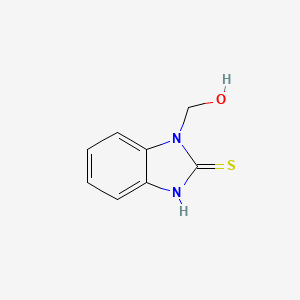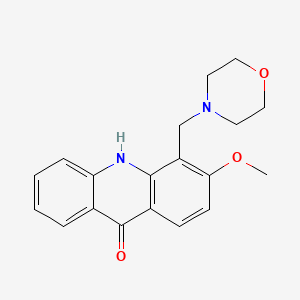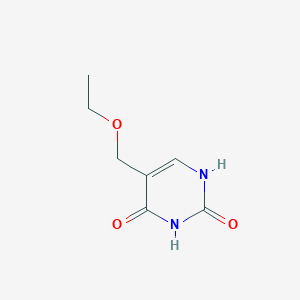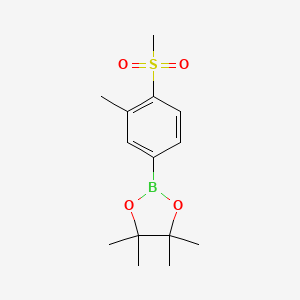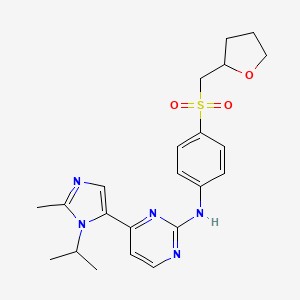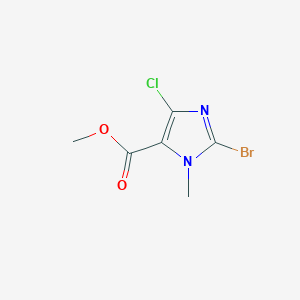
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. A common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can produce oxides or dehalogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The specific pathways involved depend on the nature of the derivative and its intended application.
Comparación Con Compuestos Similares
1-Methyl-1H-imidazole: A simpler imidazole derivative without halogen substitutions.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylate.
2-Bromo-1-methyl-1H-imidazole: Lacks the chlorine and carboxylate groups.
Uniqueness: Methyl 2-bromo-4-chloro-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Its carboxylate group also provides additional sites for chemical modification, making it a versatile intermediate for various applications.
Propiedades
Fórmula molecular |
C6H6BrClN2O2 |
|---|---|
Peso molecular |
253.48 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-chloro-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O2/c1-10-3(5(11)12-2)4(8)9-6(10)7/h1-2H3 |
Clave InChI |
AJHWQYIKHXWBFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1Br)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


